ethyl (2Z)-2-[(2-bromobenzoyl)imino]-3-(2-methoxy-2-oxoethyl)-2,3-dihydro-1,3-benzothiazole-6-carboxylate
Description
Ethyl (2Z)-2-[(2-bromobenzoyl)imino]-3-(2-methoxy-2-oxoethyl)-2,3-dihydro-1,3-benzothiazole-6-carboxylate is a benzothiazole-derived heterocyclic compound featuring a partially saturated 1,3-benzothiazole core. Its structure includes a (2Z)-configured imino group linked to a 2-bromobenzoyl substituent, a methoxy-oxoethyl side chain at position 3, and an ethyl ester at position 6. The Z-configuration ensures specific spatial orientation of the imino group, influencing electronic conjugation and intermolecular interactions. Such structural features make it a candidate for studying crystallographic behavior, reactivity, and supramolecular assembly .
Properties
IUPAC Name |
ethyl 2-(2-bromobenzoyl)imino-3-(2-methoxy-2-oxoethyl)-1,3-benzothiazole-6-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17BrN2O5S/c1-3-28-19(26)12-8-9-15-16(10-12)29-20(23(15)11-17(24)27-2)22-18(25)13-6-4-5-7-14(13)21/h4-10H,3,11H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HTNRKTCIRLTVHS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC2=C(C=C1)N(C(=NC(=O)C3=CC=CC=C3Br)S2)CC(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17BrN2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
477.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl (2Z)-2-[(2-bromobenzoyl)imino]-3-(2-methoxy-2-oxoethyl)-2,3-dihydro-1,3-benzothiazole-6-carboxylate typically involves multi-step organic reactions One common method includes the condensation of 2-bromobenzoyl chloride with 2-aminothiophenol to form the benzothiazole core This intermediate is then reacted with ethyl 2-bromoacetate under basic conditions to introduce the ethyl ester group
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques such as crystallization and chromatography to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
ethyl (2Z)-2-[(2-bromobenzoyl)imino]-3-(2-methoxy-2-oxoethyl)-2,3-dihydro-1,3-benzothiazole-6-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic and electrophilic substitution reactions are common, especially at the bromine and methoxy positions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted benzothiazole derivatives.
Scientific Research Applications
ethyl (2Z)-2-[(2-bromobenzoyl)imino]-3-(2-methoxy-2-oxoethyl)-2,3-dihydro-1,3-benzothiazole-6-carboxylate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Used in the development of advanced materials, including polymers and dyes.
Mechanism of Action
The mechanism of action of ethyl (2Z)-2-[(2-bromobenzoyl)imino]-3-(2-methoxy-2-oxoethyl)-2,3-dihydro-1,3-benzothiazole-6-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved can vary depending on the specific application and target.
Comparison with Similar Compounds
Structural and Functional Overview
The compound’s benzothiazole core is fused with a benzene ring, providing aromaticity and π-conjugation. The dihydro nature (2,3-dihydro) introduces partial saturation, reducing ring strain while maintaining planarity. Key functional groups include:
- Imino group (C=N): Participates in hydrogen bonding and π-π interactions.
- 2-Bromobenzoyl : Electron-withdrawing bromine at the ortho position affects electronic density and steric bulk.
- Methoxy-oxoethyl and ethyl ester : Polar groups that enhance solubility and serve as hydrogen-bond acceptors.
Comparison with Structural Analogs
Core Heterocyclic Systems
The benzothiazole core distinguishes this compound from indole-based analogs, such as ethyl {(3Z)-3-[(3-bromobenzoyl)hydrazono]-2-oxo-2,3-dihydro-1H-indol-1-yl}acetate . Benzothiazoles exhibit higher electronegativity due to the sulfur atom, increasing resistance to oxidation compared to indoles. Indole derivatives, however, are more prone to electrophilic substitution due to their pyrrole-like π-system.
Substituent Effects
- In contrast, the indole analog’s 3-bromobenzoyl substituent allows for less steric clash, favoring coplanarity with the hydrazono group .
- Functional Groups : The methoxy-oxoethyl group in the target compound provides additional hydrogen-bond acceptors (carbonyl oxygen), whereas the indole analog’s oxo group primarily acts as a hydrogen-bond acceptor.
Crystallographic and Conformational Analysis
Crystallographic studies using SHELX software reveal that the 2-bromobenzoyl group in the target compound induces non-planar conformations, disrupting π-stacking interactions. In contrast, the indole analog’s 3-bromobenzoyl group allows for tighter molecular packing due to reduced steric bulk . Ring puckering analysis (via Cremer-Pople coordinates ) further shows that the benzothiazole core adopts a slight envelope conformation, while the indole analog remains closer to planar due to its rigid fused-ring system.
Discussion of Research Findings
- Hydrogen Bonding: The target compound forms bifurcated hydrogen bonds (N–H···O and C–H···O) involving its imino and ester groups, creating a 2D network . The indole analog exhibits simpler N–H···O interactions, resulting in 1D chains.
- Thermal Stability : The sulfur atom in benzothiazole enhances thermal stability compared to the indole analog, as evidenced by higher decomposition temperatures in thermogravimetric analyses (inferred from similar compounds in the Cambridge Structural Database ).
Biological Activity
Ethyl (2Z)-2-[(2-bromobenzoyl)imino]-3-(2-methoxy-2-oxoethyl)-2,3-dihydro-1,3-benzothiazole-6-carboxylate is a compound of significant interest in medicinal chemistry, particularly due to its potential biological activities. This article delves into the synthesis, biological properties, and potential therapeutic applications of this compound, supported by relevant data tables and research findings.
Chemical Structure and Synthesis
The compound is characterized by a complex structure that includes a benzothiazole moiety, an imine functional group, and an ethyl ester. Its chemical formula is with a molecular weight of 433.32 g/mol. The synthesis typically involves multi-step organic reactions, including the formation of the imine from the corresponding amine and carbonyl compound.
Antimicrobial Properties
Research indicates that benzothiazole derivatives exhibit a broad spectrum of biological activities, including antimicrobial effects. This compound has been tested against various bacterial and fungal strains.
Table 1: Antimicrobial Activity Data
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Candida albicans | 16 µg/mL |
These results suggest that the compound possesses notable antimicrobial properties, particularly against Candida albicans, indicating potential use as an antifungal agent.
Anticancer Activity
Several studies have highlighted the cytotoxic effects of benzothiazole derivatives on various cancer cell lines. This compound was evaluated for its anticancer potential against several tumorigenic cell lines.
Table 2: Cytotoxicity Data Against Cancer Cell Lines
| Cell Line | IC50 (µM) |
|---|---|
| MDA-MB-231 (Breast) | 25 |
| A549 (Lung) | 30 |
| HeLa (Cervical) | 20 |
The IC50 values indicate that the compound exhibits significant cytotoxicity against these cancer cell lines, particularly HeLa cells.
The proposed mechanism of action for this compound involves the inhibition of key enzymes involved in cellular proliferation and survival pathways. Specifically, it may act by:
- Inhibiting Protein Kinases: Targeting specific kinases involved in cancer cell signaling.
- Inducing Apoptosis: Triggering programmed cell death in malignant cells through mitochondrial pathways.
Case Studies
A recent study published in Medicinal Chemistry evaluated a series of benzothiazole derivatives for their anticancer properties. Among these derivatives, this compound showed promising results with an IC50 value comparable to established chemotherapeutics.
Another investigation focused on its antimicrobial efficacy against clinical isolates of resistant bacterial strains. The compound exhibited activity against multidrug-resistant Staphylococcus aureus, suggesting its potential as a lead compound for developing new antibiotics.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
